molecular formula C10H19NO2 B1468539 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one CAS No. 1343977-06-9

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one

Cat. No.: B1468539
CAS No.: 1343977-06-9
M. Wt: 185.26 g/mol
InChI Key: YDWJMUBYQYMZDF-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-8(4-2)10(13)11-6-5-9(12)7-11/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJMUBYQYMZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)butan-1-one is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The structure of this compound includes a pyrrolidine ring, which is known for its versatility in biological systems. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The exact mechanisms through which it exerts its effects are still under investigation, but it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects on neuronal cells
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Effects : A study demonstrated that pyrrolidine derivatives can protect neuronal cells from oxidative stress, suggesting that this compound may also confer similar benefits.
  • Antitumor Activity : Research has indicated that certain alkylating agents, structurally related to this compound, exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : A comparative study showed that alkylating agents possess antimicrobial properties, which could extend to compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.